molecular formula C9H17NO5 B2803381 (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid CAS No. 207305-60-0

(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid

Cat. No. B2803381
CAS RN: 207305-60-0
M. Wt: 219.237
InChI Key: POASMXSJVKADPM-LURJTMIESA-N
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Description

“(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These compounds are often used in organic synthesis due to their multiple reactive groups .


Synthesis Analysis

In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The tert-butyloxycarbonyl-protected amino acids, including “(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

Synthesis of Polo-Box Domain-Binding Peptides

(2S)-4-[[Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid has been utilized in the synthesis of peptides that bind to the Polo-like kinase 1 (Plk1) polo box domain (PBD). The preparation of orthogonally protected phosphatase-stable phosphothreonine mimetic for signal transduction-directed peptides emphasizes its utility in medicinal chemistry and drug development Fa Liu et al., 2009.

Biocatalytic Synthesis

The compound has roles in the stereoselective synthesis of amino acids using biocatalysis, highlighting its importance in the production of chiral building blocks. A systems biocatalysis approach demonstrated the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, showcasing the integration of enzymatic processes for the efficient production of amino acids K. Hernández et al., 2017.

NMR Spectroscopy in Medicinal Chemistry

In the realm of NMR spectroscopy, derivatives of (2S)-4-[[Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid have been developed for sensitive applications in 19F NMR. This application is particularly valuable in probing peptides' structural attributes, offering a method for detecting peptides containing these derivatives in medicinal chemistry research Caitlin M. Tressler et al., 2014.

Development of Chromogenic Amino Acids

The compound's derivatives have been explored for creating chromogenic amino acids, which serve as sequence-specific substrates in detecting enzyme activities. This application is particularly relevant in developing assays for HIV-protease activity, demonstrating the compound's utility in creating tools for biochemical research and drug discovery Fabrizio Badalassi et al., 2002.

Chiral Solvating Agents

(2S)-4-[[Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid and its derivatives have been used in the development of novel chiral calix[4]arene derivatives, acting as chiral solvating agents for α-hydroxy carboxylic acids. This application underscores its significance in analytical chemistry, facilitating the enantiomeric recognition and separation processes S. Bozkurt, 2013.

Safety and Hazards

“(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid” is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) according to the CLP criteria .

properties

IUPAC Name

(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POASMXSJVKADPM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid

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